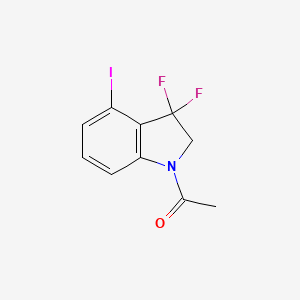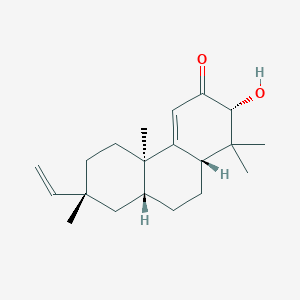![molecular formula C29H38N2O6 B3034805 (1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-乙基-2,24-二羟基-10-甲基-21,26-二氮杂五环[23.2.1.05,16.08,15.09,13]八十八-1,3,18-三烯-7,20,27,28-四酮 CAS No. 227596-81-8](/img/structure/B3034805.png)
(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-乙基-2,24-二羟基-10-甲基-21,26-二氮杂五环[23.2.1.05,16.08,15.09,13]八十八-1,3,18-三烯-7,20,27,28-四酮
描述
CID 54706489 is a natural product found in Pseudomonadaceae with data available.
科学研究应用
区域和立体化学分析
Hamberg(1991 年)的一项研究详细介绍了从亚油酸氢过氧化物衍生的各种三羟基十八碳烯酸的制备和表征。这项研究对于理解类似于所讨论化合物的复杂化学结构非常重要 (Hamberg,1991)。
药理学中的抑制作用
Minematsu 等人(2010 年)研究了复杂分子对 CYP3A4/5 的抑制作用,展示了研究像所提到的那样复杂的分子对于理解药物相互作用和药代动力学的重要性 (Minematsu 等人,2010)。
螺环四酮酸结构的合成
Okumura 等人(1989 年)描述了 α-酰氧基-γ-亚甲基-β-四酮酸甲酯的合成,它是氯丝霉素的关键结构单元,证明了复杂环状化合物在合成化学中的用途 (Okumura 等人,1989)。
自发 E/Z 异构化的研究
Afonin 等人(2017 年)探索了特定化合物的异构化,提供了对类似于所讨论化合物的复杂分子的动态行为的见解 (Afonin 等人,2017)。
作用机制
Target of Action
Xanthobaccin A, a potent antifungal compound, is primarily targeted towards soilborne plant pathogens, including Rhizoctonia solani , Pythium ultimum , and Aphanomyces cochlioides . These pathogens are known to cause damping-off disease in sugar beet seedlings . The compound’s primary role is to suppress this disease, thereby promoting the health and growth of the plants .
Mode of Action
The mode of action of Xanthobaccin A is quite unique. It has been identified as a metallophore , a compound that can bind and transport metal ions . Xanthobaccin A, along with other tetramates, has been found to reduce ferric (Fe III) into ferrous (Fe II) iron . This reduction triggers the Fenton chemistry reaction , a process that can produce hydroxyl radicals . These radicals are highly reactive and can cause damage to various cellular components, thereby exhibiting antibacterial activity .
Biochemical Pathways
It is known that the compound is produced by the bacteriumStenotrophomonas sp. strain SB-K88 . This bacterium is a rhizobacterium of sugar beet and is known to suppress damping-off disease . The production of Xanthobaccin A in culture media has been linked to the disease suppression activities of the strain .
Pharmacokinetics
It has been observed that the compound can be produced in the rhizosphere of seedlings when the strain sb-k88 is applied to sugar beet seeds . This suggests that the compound may have good bioavailability in the plant’s immediate environment.
Result of Action
The primary result of Xanthobaccin A’s action is the suppression of damping-off disease in sugar beet seedlings . By reducing the activity of soilborne plant pathogens, the compound promotes the health and growth of the plants . Additionally, the compound’s ability to trigger Fenton chemistry and produce hydroxyl radicals suggests that it may have broad antimicrobial activity .
Action Environment
The action of Xanthobaccin A is influenced by the environmental conditions in the rhizosphere of the plants. The compound is produced by the bacterium Stenotrophomonas sp. strain SB-K88, which thrives in this environment . The production of Xanthobaccin A and its subsequent effects on plant pathogens are likely to be influenced by factors such as soil composition, moisture levels, and the presence of other microorganisms.
生化分析
Biochemical Properties
Xanthobaccin A plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the growth of several fungal pathogens by interfering with their cellular processes. Xanthobaccin A interacts with enzymes involved in cell wall synthesis, leading to the disruption of fungal cell walls and subsequent cell lysis . Additionally, it has been observed to bind to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects .
Cellular Effects
Xanthobaccin A exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell wall integrity, leading to cell lysis and death. In bacterial cells, Xanthobaccin A inhibits protein synthesis by binding to ribosomes, which hampers bacterial growth and proliferation . Furthermore, Xanthobaccin A has been shown to influence cell signaling pathways and gene expression, particularly those involved in stress responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of Xanthobaccin A involves its binding interactions with key biomolecules. It binds to fungal cell wall synthesis enzymes, inhibiting their activity and leading to cell wall disruption . In bacterial cells, Xanthobaccin A binds to ribosomal subunits, preventing the translation of essential proteins . Additionally, it has been suggested that Xanthobaccin A may induce oxidative stress in target cells by generating reactive oxygen species (ROS), further contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xanthobaccin A have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antifungal and antibacterial activities for extended periods . Prolonged exposure to Xanthobaccin A can lead to the development of resistance in some microbial populations, necessitating careful management of its use . Long-term studies have shown that Xanthobaccin A can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Xanthobaccin A vary with different dosages in animal models. At lower doses, Xanthobaccin A effectively inhibits microbial growth without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where a minimum concentration of Xanthobaccin A is required to achieve its antimicrobial effects . Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
Xanthobaccin A is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The compound is synthesized through a complex pathway involving polyketide synthases and non-ribosomal peptide synthetases . It interacts with various enzymes and cofactors during its biosynthesis, including acyltransferases and dehydrogenases . Additionally, Xanthobaccin A can influence metabolic flux and metabolite levels in target cells, further contributing to its antimicrobial effects .
Transport and Distribution
Within cells and tissues, Xanthobaccin A is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in the rhizosphere of plants treated with Stenotrophomonas sp. strain SB-K88, where it exerts its antifungal effects . The compound’s localization and accumulation are influenced by its interactions with transport proteins and cellular membranes . Understanding the transport and distribution mechanisms of Xanthobaccin A is crucial for optimizing its application in agricultural and medical settings .
Subcellular Localization
Xanthobaccin A exhibits specific subcellular localization patterns that are essential for its activity and function. In fungal cells, it localizes to the cell wall, where it disrupts cell wall synthesis and integrity . In bacterial cells, Xanthobaccin A is found in the cytoplasm, where it binds to ribosomes and inhibits protein synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments .
属性
IUPAC Name |
(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37)/b6-4-,8-7+,26-20+/t14-,15-,16-,17+,18+,19+,21?,24+,25+,27?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFBXYRIFPTSTH-IELMVSCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3C4CC=CC(=O)NCCC(C5C(=O)C(=C(C=CC4CC(=O)C3C2C1C)O)C(=O)N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@H]3[C@@H]4C/C=C\C(=O)NCCC(C5C(=O)/C(=C(/C=C/[C@H]4CC(=O)[C@@H]3[C@@H]2[C@H]1C)\O)/C(=O)N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




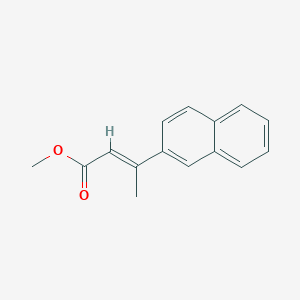
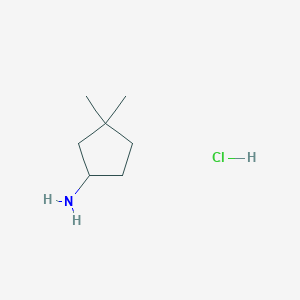
![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)

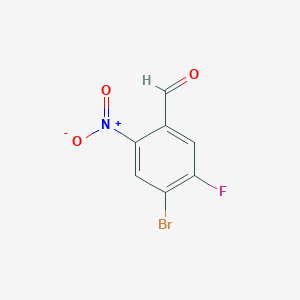

![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)




